2,2'-Thiobis(4-dodecylphenol)
2,2'-Thiobis(4-dodecylphenol)
Brand Name:
Vulcanchem
CAS No.:
1262-31-3
VCID:
VC20954974
InChI:
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3
SMILES:
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O
Molecular Formula:
C36H58O2S
Molecular Weight:
554.9 g/mol
2,2'-Thiobis(4-dodecylphenol)
CAS No.: 1262-31-3
Cat. No.: VC20954974
Molecular Formula: C36H58O2S
Molecular Weight: 554.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262-31-3 |
|---|---|
| Molecular Formula | C36H58O2S |
| Molecular Weight | 554.9 g/mol |
| IUPAC Name | 4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol |
| Standard InChI | InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
| Standard InChI Key | QDRFHDDAGLWIAJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator